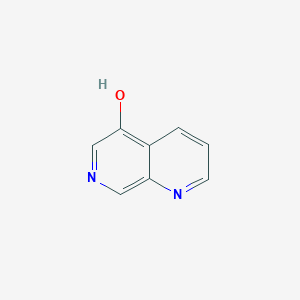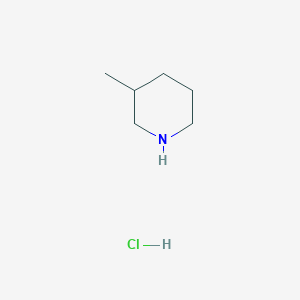
3,4-Dihydroquinazolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroquinazolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with an amine group at the 8th position, making it a valuable scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroquinazolin-8-amine typically involves multi-component reactions. One common method is the condensation reaction of isatoic anhydride, aldehydes, and amines. This reaction is often carried out under reflux conditions using acetic acid as a catalyst . Another approach involves the Leuckart-Wallach reaction, which uses formic acid or a combination of acetic acid and formic acid to promote the cyclization of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions: 3,4-Dihydroquinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other functionalized derivatives .
科学的研究の応用
3,4-Dihydroquinazolin-8-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 3,4-Dihydroquinazolin-8-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . By targeting these enzymes, this compound can exert anticancer effects and inhibit the growth of cancer cells .
類似化合物との比較
Quinazolinone: A closely related compound with a similar core structure but different functional groups.
2,3-Dihydroquinazolin-4(1H)-one: Another derivative with a different substitution pattern on the quinazoline ring.
4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A compound with structural similarities but distinct biological activities.
Uniqueness: 3,4-Dihydroquinazolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in medicinal chemistry and drug discovery .
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
1,4-dihydroquinazolin-8-amine |
InChI |
InChI=1S/C8H9N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-3,5H,4,9H2,(H,10,11) |
InChIキー |
LMEDRBUMEHITIN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC=C2)N)NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
